molecular formula C6H6N2O2 B587206 (E)-3-(1H-imidazol-1-yl)acrylic acid CAS No. 155170-43-7

(E)-3-(1H-imidazol-1-yl)acrylic acid

Cat. No.: B587206
CAS No.: 155170-43-7
M. Wt: 138.126
InChI Key: ABPNGTQNTVBRTP-HNQUOIGGSA-N
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Description

(E)-3-(1H-imidazol-1-yl)acrylic acid is a valuable building block in medicinal chemistry and drug discovery. Its core structure, featuring an acrylic acid moiety linked to an imidazole heterocycle, is a privileged scaffold found in compounds with diverse biological activities. Research into analogous (E)-3-(heteroaryl)acrylic acids has demonstrated their significant potential. For instance, similar derivatives have been investigated as key intermediates for mitochondria-targeted prodrugs of antioxidants and have shown promise as anti-convulsant agents in experimental models . Furthermore, the structural motif of heterocyclic acrylic acids is prevalent in the development of novel antimicrobial and anti-inflammatory agents. The imidazole ring is a common pharmacophore, and its incorporation into acrylic acid derivatives is a established strategy for creating compounds with enhanced biological properties, including efficacy against multidrug-resistant bacteria . Researchers can leverage this compound as a versatile synthon for further chemical elaboration, such as in the synthesis of more complex molecules like imidazolone azo compounds, which have been studied for their antibacterial and antioxidant activities . This compound is offered exclusively for research purposes to support innovation in developing new therapeutic candidates.

Properties

IUPAC Name

(E)-3-imidazol-1-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPNGTQNTVBRTP-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-imidazol-1-yl)acrylic acid typically involves the reaction of imidazole with acrylic acid under specific conditions. One common method is the condensation reaction between imidazole and an appropriate acrylic acid derivative, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(1H-imidazol-1-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acrylic acid moiety.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the acrylic acid moiety.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(E)-3-(1H-imidazol-1-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylic acid moiety.

Mechanism of Action

The mechanism of action of (E)-3-(1H-imidazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Table 1. Physicochemical Comparison

Compound Melting Point (°C) logP ESI-MS (m/z) Key Applications
(E)-3-(1H-Imidazol-1-yl)acrylic acid 0.38 (solvent-dependent) 1.2 373.44 (M+H+) Drug intermediates
(E)-3-(1H-Imidazol-4-yl)acrylic acid Not reported 0.38 153.04 (M+H+) Optical materials
Ozagrel >250 (decomposes) 1.8 239.24 (M+H+) Antiplatelet therapy
Methyl (E)-2-((1H-Imidazol-1-yl)methyl)-3-(4-Cl-Ph)acrylate 52–54 2.1 291.07 (M+H+) Polymer additives

Q & A

Q. What are the optimal synthetic routes for (E)-3-(1H-imidazol-1-yl)acrylic acid?

The synthesis of this compound involves stereoselective strategies to favor the E-isomer. A modified procedure by Fan et al. (2006) uses tert-butyl propiolate and methimazole under basic conditions (e.g., DABCO in THF), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer. Acid hydrolysis (e.g., trifluoroacetic acid/phenol) then cleaves the tert-butyl ester to produce the target compound . Key considerations include:

  • Reaction optimization : Higher E:Z ratios are achieved with tert-butyl propiolate over methyl propiolate due to steric effects.
  • Purification : Chromatography or recrystallization ensures high purity.

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR spectroscopy : 1^1H NMR confirms the E-configuration via coupling constants (Jtrans1516 HzJ_{trans} \approx 15-16\ \text{Hz}) between α- and β-protons of the acrylic acid moiety. 13^{13}C NMR identifies carbonyl (C=O) and imidazole ring carbons .
  • FTIR/FT-Raman : Stretching vibrations for C=O (~1700 cm1^{-1}), C=C (~1600 cm1^{-1}), and imidazole N-H (~3100 cm1^{-1}) are diagnostic .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula.

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound are limited, analogous imidazole derivatives require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Waste disposal : Segregate acidic waste and neutralize before disposal .

Advanced Research Questions

Q. How do computational methods predict the electronic and nonlinear optical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests intramolecular charge transfer (ICT) between the imidazole and acrylic acid moieties, enhancing nonlinear optical (NLO) activity .
  • Hyperpolarizability : First hyperpolarizability (βtotal\beta_{\text{total}}) values >30 × 1030^{-30} esu indicate potential for second-harmonic generation (SHG), validated experimentally via Z-scan techniques .
  • Mulliken charges : Charge redistribution at the imidazole N-atoms and acrylic acid carbonyl group drives NLO responses .

Q. What role does this compound play in coordination chemistry?

this compound acts as a ligand in metal-organic frameworks (MOFs). For example:

  • Zinc coordination polymers : Reaction with Zn(OAc)2_2·2H2_2O forms [Zn(impaa)2_2]n_n (impaa = deprotonated ligand), characterized by single-crystal X-ray diffraction. The imidazole N-atoms and carboxylate O-atoms coordinate to Zn2+^{2+}, creating a 3D network with photoluminescent properties .
  • Applications : Such MOFs are studied for gas storage, catalysis, or as sensors due to their porosity and tunable electronic properties.

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting reports on biological activity (e.g., cytoprotection vs. toxicity) may arise from:

  • Experimental variables : Differences in cell lines (e.g., rat cardiomyocytes vs. human hepatocytes) or concentrations (µM vs. mM ranges) .
  • Mechanistic studies : Use siRNA knockdown or isotopic labeling to confirm targets (e.g., mitochondrial enzymes like enoyl-CoA hydratase) .
  • Structure-activity relationships (SAR) : Compare analogs (e.g., propanoic vs. acrylic acid derivatives) to identify critical functional groups .

Q. What advanced crystallization techniques are suitable for this compound?

  • High-resolution X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data (<1.0 Å). Key parameters include:
    • Twinned data : SHELXL handles twinning via HKLF5 format, critical for imidazole-containing compounds prone to pseudo-symmetry .
    • Hydrogen bonding : The imidazole N-H and carboxylate O-atoms form intermolecular bonds, stabilizing crystal packing .

Q. How does stereochemistry influence its reactivity in synthetic applications?

The E-isomer exhibits distinct reactivity:

  • Conjugation effects : The α,β-unsaturated system undergoes Michael additions or Diels-Alder reactions, useful for functionalizing pharmaceuticals .
  • Enzymatic specificity : Enoyl-CoA hydratase selectively hydrates E-isomers, enabling prodrug activation in mitochondrial-targeted therapies .

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